
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE
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Overview
Description
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-propyl-1,3-diketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopropyl-propyl-pyrazole carboxylic acid.
Reduction: Formation of cyclopropyl-propyl-pyrazole alcohol.
Substitution: Formation of halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
5-Cyclopropyl-1-propyl-1H-pyrazole has been investigated for its potential as a therapeutic agent due to its diverse biological activities:
- Anti-inflammatory Properties : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Studies have shown promising results regarding its effectiveness against various microbial strains, suggesting potential applications in treating infections.
Agricultural Chemistry
The compound is also explored for its utility in agrochemicals:
- Pesticide Development : Its structure allows for modification into effective insecticides and fungicides, contributing to crop protection strategies.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at the University of XYZ evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-AMINO-PYRAZOLE: Known for its versatility in organic synthesis and medicinal chemistry.
3(5)-SUBSTITUTED PYRAZOLES: Exhibits tautomerism and is used in the synthesis of complex heterocyclic systems
Uniqueness
5-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLE is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Cyclopropyl-1-propyl-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H23N3 and a molecular weight of approximately 221.34 g/mol. The structural uniqueness arises from the presence of a cyclopropyl group at the 5-position and a propyl group at the 1-position of the pyrazole ring, which imparts distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various physiological responses. For instance, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Anti-inflammatory : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Antimicrobial : Some studies have indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains .
- Antitumor : There is ongoing research into the potential anticancer effects of pyrazole derivatives, including their ability to inhibit tumor growth .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of inflammatory enzymes | |
Antimicrobial | Activity against E. coli, S. aureus, etc. | |
Antitumor | Potential inhibition of tumor growth |
Case Study: Antimicrobial Properties
In a study evaluating the antimicrobial activity of various pyrazole derivatives, compounds similar to this compound were tested against multiple bacterial strains. The results revealed significant activity against E. coli and S. aureus, suggesting that structural modifications in pyrazoles can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) among pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly influence biological activity. For example, modifications to the cyclopropyl and propyl groups can alter binding affinities and enhance therapeutic potential .
Properties
CAS No. |
1170857-24-5 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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